molecular formula C21H31Cl2N3O4 B1193179 Asaley acid CAS No. 347400-96-8

Asaley acid

Cat. No.: B1193179
CAS No.: 347400-96-8
M. Wt: 460.4 g/mol
InChI Key: RNGMBZXFENQKJV-OALUTQOASA-N
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Description

Asaley acid, also known as acetylsalicylic acid, is a widely used compound in the pharmaceutical industry. It is commonly known as aspirin and is used for its analgesic, antipyretic, and anti-inflammatory properties. This compound is a derivative of salicylic acid and has been used for over a century to treat pain, fever, and inflammation.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Asaley acid involves the esterification of salicylic acid with acetic anhydride. The reaction is catalyzed by an acid, typically sulfuric acid or phosphoric acid. The process involves the following steps:

    Protonation of Acetic Anhydride: The acetic anhydride is protonated by the acid catalyst, increasing its reactivity.

    Esterification Reaction: Salicylic acid reacts with the protonated acetic anhydride, forming this compound and acetic acid as a by-product.

    Deprotonation: The final step involves the deprotonation of the product to yield pure this compound.

The reaction is typically carried out at a temperature of 70-80°C for about 15 minutes. The product is then purified by recrystallization from water .

Industrial Production Methods

In industrial settings, the production of this compound follows a similar process but on a larger scale. The reaction is carried out in large reactors, and the product is purified using advanced techniques such as vacuum filtration and crystallization. The yield and purity of the product are optimized through careful control of reaction conditions and purification processes .

Chemical Reactions Analysis

Types of Reactions

Asaley acid undergoes several types of chemical reactions, including:

    Hydrolysis: this compound can be hydrolyzed to salicylic acid and acetic acid in the presence of water and an acid or base catalyst.

    Oxidation: It can be oxidized to form various oxidation products, depending on the conditions used.

    Reduction: this compound can be reduced to form salicylic acid under specific conditions.

    Substitution: It can undergo substitution reactions, particularly at the acetyl group, to form different derivatives.

Common Reagents and Conditions

    Hydrolysis: Water, acid or base catalyst.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride.

    Substitution: Various nucleophiles can be used for substitution reactions.

Major Products Formed

Scientific Research Applications

Asaley acid has numerous applications in scientific research, including:

Mechanism of Action

Asaley acid exerts its effects primarily through the inhibition of cyclooxygenase enzymes (COX-1 and COX-2). This inhibition leads to a decrease in the synthesis of prostaglandins, which are mediators of pain, fever, and inflammation. Additionally, this compound induces the production of aspirin-triggered lipoxins, which have anti-inflammatory and pro-resolving properties .

Comparison with Similar Compounds

Similar Compounds

    Salicylic Acid: The parent compound of Asaley acid, used for its anti-inflammatory properties.

    Ibuprofen: Another nonsteroidal anti-inflammatory drug with similar analgesic and antipyretic properties.

    Naproxen: A nonsteroidal anti-inflammatory drug with a longer duration of action compared to this compound.

Uniqueness

This compound is unique due to its irreversible inhibition of cyclooxygenase enzymes, which provides a prolonged antiplatelet effect. This property makes it particularly useful in the prevention of cardiovascular events .

Properties

CAS No.

347400-96-8

Molecular Formula

C21H31Cl2N3O4

Molecular Weight

460.4 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-acetamido-3-[4-[bis(2-chloroethyl)amino]phenyl]propanoyl]amino]-4-methylpentanoic acid

InChI

InChI=1S/C21H31Cl2N3O4/c1-14(2)12-19(21(29)30)25-20(28)18(24-15(3)27)13-16-4-6-17(7-5-16)26(10-8-22)11-9-23/h4-7,14,18-19H,8-13H2,1-3H3,(H,24,27)(H,25,28)(H,29,30)/t18-,19-/m0/s1

InChI Key

RNGMBZXFENQKJV-OALUTQOASA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)N(CCCl)CCCl)NC(=O)C

SMILES

CC(C)CC(C(=O)O)NC(=O)C(CC1=CC=C(C=C1)N(CCCl)CCCl)NC(=O)C

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)C(CC1=CC=C(C=C1)N(CCCl)CCCl)NC(=O)C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

N-Acetylmelphalanylleucine;  N-Acetyl-melphalan-L-leucine; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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